

Application Notes: Masson's Trichrome Stain Modification with C.I. Acid Brown 120

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Compound of Interest		
Compound Name:	C.I. Acid brown 120	
Cat. No.:	B1624202	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting data for a modified Masson's trichrome staining technique utilizing **C.I. Acid Brown 120** as a counterstain. This modification offers an alternative to the traditional green or blue counterstains, potentially providing enhanced visualization of certain tissue components.

Principle of the Method

Masson's trichrome is a differential staining technique used to distinguish cellular elements from surrounding connective tissue. The standard method stains nuclei black, cytoplasm, muscle, and erythrocytes red, and collagen blue or green.[1][2] This modified protocol substitutes the typical aniline blue or fast green collagen stain with **C.I. Acid Brown 120**, an acidic dye, to stain collagen and other connective tissue components in shades of brown. The underlying principle relies on the differential affinity of anionic dyes for tissue components based on their porosity and basic protein content.[2][3][4]

The staining sequence involves:

- Nuclear Staining: Weigert's iron hematoxylin is used to stain cell nuclei black or dark purple.
 This stain is resistant to decolorization by subsequent acidic solutions.[1]
- Cytoplasmic and Muscle Staining: A solution of Biebrich scarlet-acid fuchsin stains acidophilic tissue elements such as cytoplasm, muscle, and collagen red.[1]



- Differentiation: Phosphomolybdic acid or phosphotungstic acid is used as a decolorizing
 agent to remove the red stain from the collagen fibers, while it is retained in the cytoplasm
 and muscle.[1]
- Collagen Counterstaining: C.I. Acid Brown 120 is then applied to stain the decolorized collagen fibers brown.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the modified Masson's trichrome stain with **C.I. Acid Brown 120**.

Reagents

- Bouin's Solution
- Weigert's Iron Hematoxylin (Working Solution)
- Biebrich Scarlet-Acid Fuchsin Solution
- Phosphomolybdic-Phosphotungstic Acid Solution
- C.I. Acid Brown 120 Solution (1% aqueous)
- 1% Acetic Acid Solution
- Graded alcohols (70%, 95%, 100%)
- Xylene
- Resinous mounting medium

Staining Procedure

- · Deparaffinization and Rehydration:
 - Immerse slides in three changes of xylene for 3 minutes each.
 - Hydrate through two changes each of 100% and 95% ethanol for 10 dips each.



- Rinse in 70% ethanol.
- Wash in distilled water.[1]
- Mordanting:
 - For formalin-fixed tissues, mordant in preheated Bouin's solution at 56-60°C for 1 hour to improve stain quality.[1]
 - Allow slides to cool and wash in running tap water for 5-10 minutes to remove the yellow color.[1]
- Nuclear Staining:
 - Stain in Weigert's iron hematoxylin solution for 10 minutes.[1]
 - Wash in running tap water for 10 minutes.
 - · Rinse in distilled water.
- · Cytoplasmic Staining:
 - Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[1]
 - Rinse in distilled water.
- Differentiation:
 - Immerse in Phosphomolybdic-Phosphotungstic Acid Solution for 10-15 minutes.[5]
- Collagen Staining:
 - Transfer slides directly to the **C.I. Acid Brown 120** solution and stain for 5-10 minutes.
- · Final Differentiation and Dehydration:
 - Rinse briefly in 1% acetic acid solution.[5]
 - Quickly dehydrate through 95% and 100% ethanol.



- Clear in two changes of xylene.
- Mounting:
 - Mount with a resinous mounting medium.

Data Presentation

The following table summarizes quantitative data from a wound healing study that utilized a modified Masson's trichrome stain to evaluate collagen density. While this study did not use **C.I. Acid Brown 120**, it provides a relevant example of the type of quantitative analysis that can be performed with modified trichrome staining protocols.

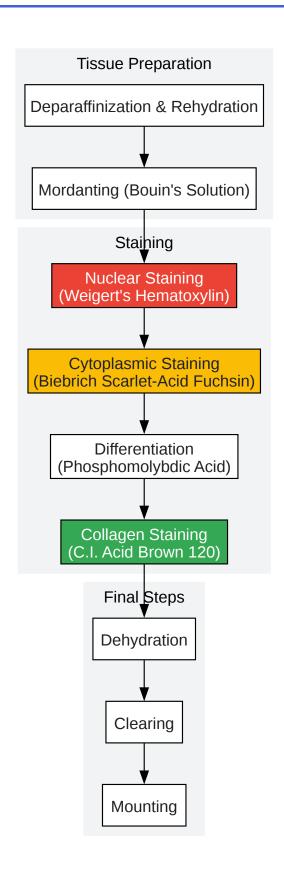
Days Post-Wounding	Mean Collagen Density (%)	Standard Deviation
7	45.34	± 2.11
14	78.91	± 3.57
21	97.82	± 1.64

Table 1: Computerized quantification of collagen deposition in wounded tissue stained with a modified Masson's trichrome stain. The mean of collagen values in normal dermis was considered 100%. Data is expressed as mean ± S.D. (n=18). A significant difference (p<0.05) was observed between each day post-wounding.[6]

Visualizations Experimental Workflow

The following diagram illustrates the key steps in the modified Masson's trichrome staining protocol.





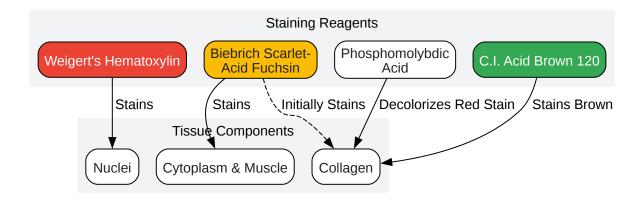
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Caption: Workflow for Modified Masson's Trichrome with C.I. Acid Brown 120.



Staining Principle

This diagram illustrates the logical relationship of the dyes and reagents with the different tissue components during the staining process.



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Caption: Principle of Differential Staining in the Modified Protocol.

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